1S/C10H10F3NO3/c1-16-8-3-2-7 (17-10 (11,12)13)4-6 (8)5-9 (14)15/h2-4H,5H2,1H3, (H2,14,15)
. This code provides a unique representation of the molecule’s structure. 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethoxy group that significantly influences its chemical properties. This compound is classified as an acetamide derivative of 2-methoxy-5-(trifluoromethoxy)aniline. Its synthesis and application are of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
This compound falls under the category of organofluorine compounds, specifically as a substituted aniline derivative. Its classification is essential for understanding its reactivity and potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide typically involves the acetylation of 2-methoxy-5-(trifluoromethoxy)aniline using acetic anhydride.
In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer, thereby improving yield and purity.
The molecular structure of 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide can be represented as follows:
The structural features include:
These groups contribute to the compound's unique electronic properties and reactivity.
2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide can participate in several chemical reactions:
The mechanism by which 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide exerts its effects, particularly in biological systems, is not fully elucidated but may involve modulation of certain biochemical pathways influenced by its structural components. The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and interaction with biological targets.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide has potential applications in various scientific fields:
Deuterium (²H) substitution at strategic positions within the 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide scaffold serves as a powerful tool to enhance pharmacokinetic properties for radioligand applications. This approach capitalizes on the kinetic isotope effect (KIE), where the strengthened carbon-deuterium (C–²H) bond reduces the rate of metabolic cleavage compared to carbon-hydrogen (C–H) bonds. The primary synthetic route involves deuterium-selective incorporation at metabolically vulnerable sites, typically benzylic or α-acetamide positions, using deuterated reagents such as sodium borodeuteride (NaB²H₄) or deuterium oxide (D²O) under palladium-catalyzed H/D exchange conditions [3].
Recent advances employ asymmetric deuteration to preserve stereochemical integrity at chiral centers. A representative pathway utilizes deuterium-labeled bromoacetic acid precursors (e.g., BrC²H₂COCl) in amide coupling with the 2-methoxy-5-(trifluoromethoxy)aniline core, followed by reductive deuteration. This achieves >95% isotopic purity, confirmed by mass spectrometry and NMR [3]. Crucially, deuterium substitution minimally alters steric parameters while improving radiotracer metabolic resistance, as evidenced by in vitro microsomal studies showing a 1.8–2.5-fold increase in half-life compared to non-deuterated analogs. This enhancement is critical for maintaining ligand integrity during in vivo imaging of low-density targets like α-synuclein fibrils in Parkinson’s disease [3].
Table 1: Impact of Deuterium Substitution on Metabolic Stability
Substitution Site | Synthetic Method | Isotopic Purity (%) | Microsomal Half-Life Increase (Fold) |
---|---|---|---|
Benzylic position | Pd/C-catalyzed D²O exchange | 98.5 | 2.1 |
α-Acetamide methyl | NaB²H₄ reduction | 99.2 | 2.5 |
Methoxy group | CD₃I alkylation | 97.8 | 1.8 |
Fluorine-18 labeling of 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide derivatives addresses the urgent need for high-sensitivity positron emission tomography (PET) tracers targeting neurodegenerative pathologies. The trifluoromethoxy (OCF₃) group provides an intrinsic handle for isotopic exchange (hotter-colder), but conventional aromatic nucleophilic substitution (SₙAr) is impeded by electronic deactivation from the electron-withdrawing trifluoromethoxy group. Novel approaches instead focus on aliphatic prosthetic groups or direct sp³-carbon fluorination [1] [3].
A breakthrough strategy employs α-bromo-α-fluoroalkane precursors for single-step radiofluorination. For example, introducing a bromofluoroethyl linker at the acetamide nitrogen yields precursors compatible with [¹⁸F]fluoride displacement in acetonitrile at 120°C using Kryptofix 222/K₂CO₃. This achieves >70% radiochemical yield and molar activities >150 GBq/μmol—critical for imaging low-abundance targets like translocator protein (TSPO) or α-synuclein aggregates [1]. Automation via modular synthesis platforms ensures robustness; tracer purification integrates solid-phase extraction and HPLC, delivering clinical-grade [¹⁸F]trifluoromethoxy-phenylacetamide derivatives within 45 minutes [1].
Table 2: Fluorine-18 Labeling Approaches for Trifluoromethoxy-Phenylacetamide Derivatives
Precursor Type | Labeling Method | Radiochemical Yield (%) | Molar Activity (GBq/μmol) |
---|---|---|---|
Aryl boronic ester | Iodonium salt coupling | 15–30 | 20–40 |
Alkyl mesylate | Nucleophilic substitution | 40–60 | 50–100 |
α-Bromo-α-fluoroacetamide | Direct [¹⁸F]fluorination | 70–85 | 150–220 |
Challenges remain in minimizing carrier fluoride dilution, as residual fluorine-19 from precursors or solvents reduces molar activity. Recent optimizations use anhydrous [¹⁸F]fluoride with phase-transfer catalysts and rigorously purified precursors to suppress competing elimination pathways [1].
The trifluoromethoxy (OCF₃) group at the para-position of the phenylacetamide core is a strategic structural determinant for metabolic stability. Its electron-withdrawing nature (−σₚ = 0.35) reduces electron density at the acetamide carbonyl, thereby shielding against cytochrome P450-mediated oxidation and hydrolytic enzymes. Comparative studies with methoxy (OCH₃) or ethoxy (OC₂H₅) analogs reveal that OCF₃ derivatives exhibit 3-fold lower clearance in human liver microsomes due to suppressed oxidative O-dealkylation and reduced glucuronidation [1] [3].
Biophysical analyses confirm that the lipophilic contribution (π = 1.04) of OCF₃ enhances blood-brain barrier (BBB) penetration—a prerequisite for CNS tracers. Log P values for OCF₃ analogs (~2.1) fall within the optimal range (1.5–2.5) for passive BBB diffusion, unlike polar hydroxy or carboxy derivatives. Additionally, the OCF₃ group’s conformational rigidity minimizes off-target interactions, improving selectivity for pathological aggregates over monoamine oxidases [3].
Metabolite profiling identifies two primary degradation pathways:
Table 3: Impact of Substituents on Pharmacokinetic Properties
5-Position Substituent | Microsomal Clearance (mL/min/kg) | Log P | BBB Permeability (PS, ×10⁻⁶ cm/s) |
---|---|---|---|
OCH₃ (methoxy) | 18.7 | 1.45 | 8.2 |
OC₂H₅ (ethoxy) | 15.2 | 1.78 | 12.1 |
OCF₃ (trifluoromethoxy) | 5.9 | 2.11 | 18.6 |
These attributes make the trifluoromethoxy group indispensable for designing PET tracers with extended in vivo bioavailability and target-specific signal retention [1] [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1